molecular formula C25H25NO5 B2737751 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid CAS No. 2490400-54-7

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid

Cat. No.: B2737751
CAS No.: 2490400-54-7
M. Wt: 419.477
InChI Key: HYYOBVSCPICCOP-UHFFFAOYSA-N
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Description

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[211]hexane-2,1’-cyclobutane]-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the fluorenylmethoxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.

Scientific Research Applications

4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a molecular probe or inhibitor in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other sites within the molecule. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c27-21(28)24-13-23(14-24,31-25(24)10-5-11-25)15-26-22(29)30-12-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYOBVSCPICCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CC(C3)(O2)CNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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